molecular formula C11H10F2O4 B11822995 3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid

3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid

Cat. No.: B11822995
M. Wt: 244.19 g/mol
InChI Key: QFJVDKGNKHMEFX-UHFFFAOYSA-N
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Description

3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid is a chemical compound with the molecular formula C11H10F2O4 and a molecular weight of 244.19 g/mol . This compound is characterized by the presence of difluoromethoxy and methoxy groups attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. It is primarily used in research and development settings.

Preparation Methods

The synthesis of 3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 2-(difluoromethoxy)-3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The difluoromethoxy and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to enzymes or receptors. The prop-2-enoic acid moiety can participate in various biochemical pathways, influencing cellular functions and signaling processes .

Comparison with Similar Compounds

3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid can be compared with similar compounds such as:

Properties

Molecular Formula

C11H10F2O4

Molecular Weight

244.19 g/mol

IUPAC Name

3-[2-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C11H10F2O4/c1-16-8-4-2-3-7(5-6-9(14)15)10(8)17-11(12)13/h2-6,11H,1H3,(H,14,15)

InChI Key

QFJVDKGNKHMEFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC(F)F)C=CC(=O)O

Origin of Product

United States

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